Borole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

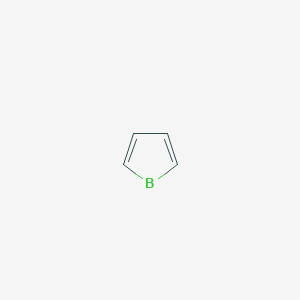

Borole is a fascinating compound belonging to the class of metalloles, which are heterocyclic five-membered rings. It contains a boron atom within a BC4 ring, making it isoelectronic with the cyclopentadienyl cation. Boroles are known for their antiaromatic character due to having four π electrons, which leads to unique electronic properties . The parent compound, with the chemical formula C4H5B, has yet to be isolated outside a coordination sphere of transition metals .

Preparation Methods

Boroles can be synthesized through various methods, including the reaction of boron trichloride with cyclopentadiene derivatives. One common synthetic route involves the use of arylboronic esters, which undergo boron-lithium exchange followed by cyclization . Industrial production methods often involve the stabilization of the borole ring through the incorporation of aryl groups or ring-fusion strategies, which enhance the kinetic or thermodynamic stability of the antiaromatic unit .

Chemical Reactions Analysis

Boroles exhibit high reactivity due to their antiaromatic nature. They undergo various types of reactions, including:

Oxidation: Boroles can be oxidized to form borole oxides.

Substitution: Boroles can undergo substitution reactions with organic azides, leading to ring expansion and the formation of BN-aromatic hydrocarbons.

Cycloaddition: Boroles participate in cycloaddition reactions, resulting in the formation of polycyclic products.

Common reagents used in these reactions include organic azides, reducing agents, and oxidizing agents. The major products formed from these reactions are often BN-aromatic hydrocarbons, eight-membered rings, and polycyclic compounds .

Scientific Research Applications

Boroles have a broad spectrum of applications in scientific research, including:

Mechanism of Action

The mechanism of action of boroles is primarily driven by their antiaromatic character and the presence of a three-coordinate boron atom. This leads to strong electrophilicity and Lewis acidity, allowing boroles to interact with various molecular targets. For example, boroles can coordinate with nitrogen atoms in organic azides, leading to ring expansion and the formation of BN-aromatic hydrocarbons . The antiaromaticity and strain of the borole ring also contribute to its high reactivity and ability to participate in diverse chemical reactions .

Comparison with Similar Compounds

Boroles can be compared to other metalloles, such as cyclopentadiene, pyrrole, and furan, where boron replaces a carbon, nitrogen, and oxygen atom, respectively . Unlike these compounds, boroles exhibit antiaromaticity due to having four π electrons, which leads to unique electronic properties and high reactivity . Similar compounds include:

Cyclopentadiene: A five-membered ring with a carbon atom.

Pyrrole: A five-membered ring with a nitrogen atom.

Furan: A five-membered ring with an oxygen atom.

Boroles are unique in their ability to undergo ring expansion reactions and form BN-aromatic hydrocarbons, which are not commonly observed in other metalloles .

Properties

CAS No. |

287-87-6 |

|---|---|

Molecular Formula |

C4H4B |

Molecular Weight |

62.89 g/mol |

InChI |

InChI=1S/C4H4B/c1-2-4-5-3-1/h1-4H |

InChI Key |

VQLAEQXQCZMULP-UHFFFAOYSA-N |

Canonical SMILES |

[B]1C=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)

![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)